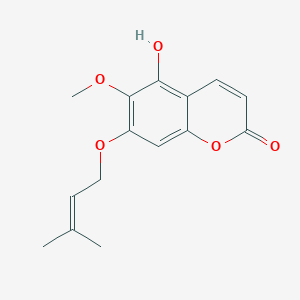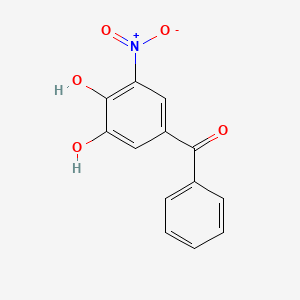![molecular formula C30H46O6 B1237114 (3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one CAS No. 123746-67-8](/img/structure/B1237114.png)
(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one is a natural product found in Tricholoma scalpturatum, Tricholoma saponaceum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Pharmacological Studies
A study explored tetrahydrofuran analogues of muscarinic agents, focusing on their ability to displace (-)-[3H]-3-quinuclidinyl benzilate from muscarinic receptors in various tissues. This research offers insights into the compound's relevance to efficacy and selectivity in receptor interaction (Nordvall et al., 1992).
Crystallography and Polymorphism
Research on 3,5-bis(1,1-dimethylethyl)-5‘-phenylspiro[bicyclo[3.1.0]hex-3-ene-6,7‘-[6,8]dioxabicyclo[3.2.1]octane]-2,2‘-dione displayed concomitant polymorphism, showcasing the flexible nature of hydrogen bonding and its influence on polymorph formation in such compounds (Kumar et al., 2004).
Synthetic Chemistry
The synthesis of an optically active, highly functionalized cyclopentane using a dirhodium(II)-catalyzed C-H insertion reaction was achieved, demonstrating the compound's utility in complex organic synthesis (Yakura et al., 1999).
Another study focused on the non-iterative asymmetric synthesis of C15 polyketide spiroketals, highlighting the compound's role in the creation of complex organic structures with potential therapeutic applications (Meilert et al., 2004).
Chemical Synthesis and Analysis
Syntheses of diastereoisomers of 2,8-dioxabicyclo[3.2.1]octane derivatives were achieved, showing the compound's importance in studying the degradation products of certain alkaloids (KongkathipBoonsong et al., 1999).
Propiedades
Número CAS |
123746-67-8 |
|---|---|
Nombre del producto |
(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one |
Fórmula molecular |
C30H46O6 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one |
InChI |
InChI=1S/C30H46O6/c1-20-7-10-23(26(2,3)24(20)12-9-22-14-18-33-25(22)31)11-8-21-13-15-30(34-19-21)28(6)16-17-29(32,36-30)27(4,5)35-28/h9,21,23-24,32H,1,7-8,10-19H2,2-6H3/b22-9-/t21-,23-,24?,28-,29-,30?/m0/s1 |
Clave InChI |
SCWVCRCOVNDPJB-YUXBFPDTSA-N |
SMILES isomérico |
C[C@@]12CC[C@@](C(O1)(C)C)(OC23CC[C@@H](CO3)CC[C@@H]4CCC(=C)C(C4(C)C)C/C=C\5/CCOC5=O)O |
SMILES |
CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C |
SMILES canónico |
CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C |
Sinónimos |
saponaceolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



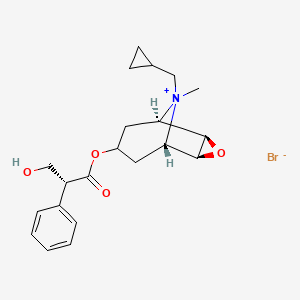
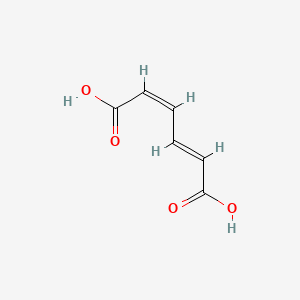
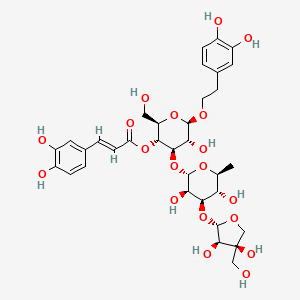
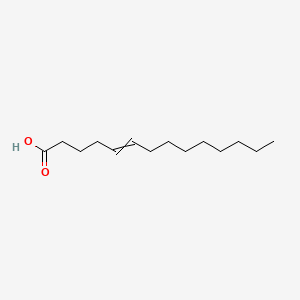
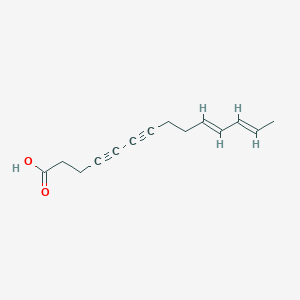
![[2-(4-Methoxyphenyl)quinolin-1-ium-4-yl]-piperidin-2-ylmethanol;chloride](/img/structure/B1237044.png)
![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)
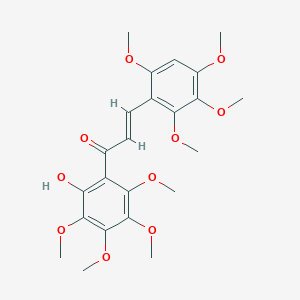
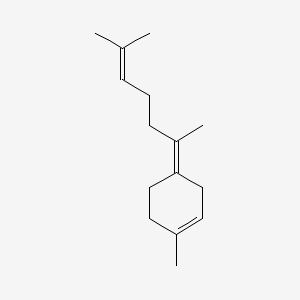
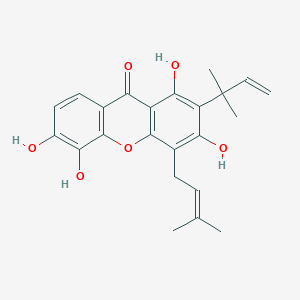
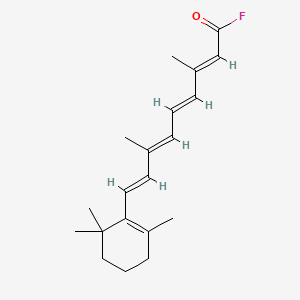
![4-[(R)-2-[[(R)-2-Hydroxy-2-phenylethyl]amino]propyl]benzoic acid](/img/structure/B1237053.png)
